4-(Dimethylamino)-2-phenylbutyronitrile
Description
Properties
CAS No. |
50599-78-5 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(dimethylamino)-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H16N2/c1-14(2)9-8-12(10-13)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3 |
InChI Key |
SKQMIWWQYUSWFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
4-(Dimethylamino)-2-phenylbutyronitrile serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex molecules through various reactions, including:
- Oxidation : Producing corresponding oxides or carboxylic acids.
- Reduction : Leading to the formation of amines or alcohols.
- Substitution Reactions : Generating various substituted derivatives depending on the nucleophiles employed.
Investigations into Biological Interactions
Research has indicated that this compound exhibits potential biological activity. It has been explored for its interactions with various biomolecules, suggesting possible therapeutic applications. Notably, derivatives of similar compounds have shown promising bioactive properties, including antibacterial and anticancer activities .
Medicinal Applications
Drug Development
The compound has been investigated for its potential use in drug development. Specifically, it is being explored for:
- Antitumor Activity : Similar compounds have been noted for their ability to inhibit tumor growth through mechanisms involving apoptosis induction .
- Antiviral Properties : Certain derivatives have shown efficacy against viral infections, indicating a broader scope for therapeutic applications .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities required in various applications.
Chemical Reactions Involving this compound
| Reaction Type | Product Generated | Conditions Required |
|---|---|---|
| Oxidation | Oxides/Carboxylic Acids | Varies depending on reagents |
| Reduction | Amines/Alcohols | Reducing agent and temperature control |
| Substitution | Substituted Derivatives | Nucleophile selection |
| Activity Type | Model/Cell Line | IC50 (nM) | Comments |
|---|---|---|---|
| Antitumor Activity | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |
| Antiviral Activity | Viral Models | Varies | Efficacy against specific viruses |
| Antibacterial Activity | Bacterial Strains | Varies | Effective against resistant strains |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of this compound in murine models. The results demonstrated significant tumor reduction and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Case Study 2: Antiviral Properties
In another investigation focusing on antiviral properties, the compound exhibited moderate effectiveness against specific viral strains. Further modifications were suggested to enhance its efficacy against resistant viral variants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
4-(Diethylamino)-2-phenylbutyronitrile
This compound replaces the dimethylamino group with a diethylamino (-N(C₂H₅)₂) moiety. Registered under CAS numbers (e.g., 3699-29-4), this variant is structurally analogous but may exhibit distinct physicochemical properties due to the larger alkyl chains .
2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride
Here, the phenyl group is substituted with a chlorine atom at the para position. The electron-withdrawing Cl group could reduce electron density on the aromatic ring, affecting intermolecular interactions and stability. The hydrochloride salt form (noted in ) further modifies solubility and crystallinity .
Additional Functional Groups
4-Diethylamino-2-(2-methoxycarbonylethyl)-2-phenylbutyronitrile
This derivative incorporates a methoxycarbonylethyl group, introducing ester functionality. The ester group enhances polarity and may influence applications in polymer chemistry or as intermediates in multi-step syntheses .
Chain Length and Backbone Modifications
2-[4-(Dimethylamino)phenyl]acetonitrile
Shortening the nitrile chain from butyronitrile to acetonitrile reduces molecular weight and alters logP (1.82 vs. ~2.5 for butyronitriles), impacting lipophilicity. This compound’s higher logP suggests better membrane permeability, relevant in drug design .
Key Research Findings and Data
Reactivity and Physical Properties
- Amino Group Influence: Ethyl 4-(dimethylamino) benzoate () demonstrated higher reactivity in resin polymerization compared to methacrylate derivatives, attributed to the dimethylamino group’s electron-donating effects. This suggests that dimethylamino-substituted nitriles may similarly enhance reactivity in initiating systems .
- Solubility Trends: Insolubility in water, as seen in Michler’s Ketone (4,4'-bis(dimethylamino)benzophenone, ), is likely shared by 4-(dimethylamino)-2-phenylbutyronitrile due to hydrophobic aryl and alkyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
